molecular formula C23H20F3NO2 B11527769 N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide

Cat. No.: B11527769
M. Wt: 399.4 g/mol
InChI Key: UKJFAIAEOJRIPV-UHFFFAOYSA-N
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Description

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the diphenylacetamide moiety makes it an interesting subject for research in organic chemistry and related disciplines.

Properties

Molecular Formula

C23H20F3NO2

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H20F3NO2/c1-2-29-20-14-13-18(23(24,25)26)15-19(20)27-22(28)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,2H2,1H3,(H,27,28)

InChI Key

UKJFAIAEOJRIPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide typically involves the reaction of 2-ethoxy-5-(trifluoromethyl)phenylboronic acid with diphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-5-trifluoromethylphenylboronic acid
  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-methoxy-5-(trifluoromethyl)phenylboronic acid

Uniqueness

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide stands out due to its unique combination of the trifluoromethyl group and the diphenylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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